1-(2-Bromophenyl)cyclopentanecarboxylic Acid

Crystallography Solid-State Chemistry Structure-Property Relationships

1-(2-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-22-7) is a research chemical belonging to the 1-arylcyclopentanecarboxylic acid class. Characterized by a cyclopentane ring substituted with a carboxylic acid group and a 2-bromophenyl moiety, this compound has a molecular weight of 269.13 g/mol and the molecular formula C12H13BrO2.

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
CAS No. 143328-22-7
Cat. No. B3240378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)cyclopentanecarboxylic Acid
CAS143328-22-7
Molecular FormulaC12H13BrO2
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2Br)C(=O)O
InChIInChI=1S/C12H13BrO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15)
InChIKeyYCGYGNGKIGEKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-22-7): Core Structural and Physicochemical Baseline for Procurement


1-(2-Bromophenyl)cyclopentanecarboxylic Acid (CAS 143328-22-7) is a research chemical belonging to the 1-arylcyclopentanecarboxylic acid class . Characterized by a cyclopentane ring substituted with a carboxylic acid group and a 2-bromophenyl moiety, this compound has a molecular weight of 269.13 g/mol and the molecular formula C12H13BrO2 . The ortho-positioned bromine atom on the phenyl ring, combined with the carboxylic acid functional group, provides a unique scaffold for further derivatization, making it a valuable building block in organic synthesis and medicinal chemistry research .

Why Direct Substitution of 1-(2-Bromophenyl)cyclopentanecarboxylic Acid with Other Analogs is Scientifically Unjustified


Generic substitution of 1-(2-Bromophenyl)cyclopentanecarboxylic Acid with other regioisomeric or halogen-substituted analogs is not scientifically defensible. The position of the bromine atom on the phenyl ring (ortho vs. meta vs. para) is not an interchangeable parameter; it is a critical determinant of molecular geometry, intermolecular interactions, and biological activity [1]. Specifically, the ortho-bromo configuration in this compound can dictate hydrogen-bonding patterns in the solid state [1] and, in related chemical series, has been shown to be the key structural feature that governs functional selectivity, distinguishing allosteric agonists from pure potentiators or antagonists [2]. The data presented in the following section provide the quantitative evidence required to justify the selection of this specific compound over its nearest analogs.

Quantitative Evidence Differentiating 1-(2-Bromophenyl)cyclopentanecarboxylic Acid for Scientific Selection


Evidence 1: Ortho-Bromine Substitution Determines Solid-State Hydrogen-Bonding Networks

In a comparative crystallographic study of 1-arylcycloalkanecarboxamides, the primary hydrogen-bonded motif in the solid state consists of centrosymmetric or non-centrosymmetric R22(8) dimers between the carboxamide groups [1]. Notably, in the structurally related 1-(2-bromophenyl)-cyclohexanecarboxamide (Compound 5), the presence of the ortho-bromine influences the conformation of the cycloalkane ring, leading to the formation of infinite chains via additional hydrogen bonding with molecules not involved in the primary dimer formation [1]. This is in contrast to the non-brominated 1-phenylcyclopentanecarboxamide (Compound 1), which forms infinite two-dimensional sheets, and the 2-fluoro and 2-chloro analogs (Compounds 3 and 4), which exhibit different overall packing arrangements. Consequently, none of the five compounds in the study are isostructural, underscoring that the ortho-bromine substitution in the target compound's core leads to a distinct crystal packing behavior, which is a critical factor for properties like solubility and mechanical stability during processing [1].

Crystallography Solid-State Chemistry Structure-Property Relationships

Evidence 2: Ortho- vs. Para-Bromine Substitution Dictates Functional Selectivity at α7 nAChR

A study on a series of allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) demonstrated that the position of a bromine atom on a phenyl ring can completely alter the compound's pharmacological profile [1]. While the para-bromo substituted compound (4BP-TQS) acts as an allosteric agonist, compounds containing a bromine atom at either the ortho (2BP-TQS) or meta (3BP-TQS) position display no allosteric agonist activity but retain positive allosteric modulator (PAM) activity [1]. This shows that the target compound's ortho-bromophenyl motif, when present in similar chemotypes, is not a minor variation but a key structural determinant of functional selectivity at a therapeutically relevant receptor. This principle is critical for any drug discovery program using this scaffold.

Neuroscience Nicotinic Receptors Allosteric Modulation Pharmacology

Evidence 3: Versatile Intermediate for Fungicidal and S1P1 Agonist Programs

The 1-(2-bromophenyl)cyclopentanecarboxylic acid scaffold is a documented key intermediate in two distinct and high-value research areas. First, it is explicitly claimed as a useful intermediate in the preparation of fungicidally active cyclopentane derivatives [1]. Second, the structurally analogous 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is a crucial building block for synthesizing S1P1 receptor agonists, which are important immunomodulatory agents [2]. The target compound's ortho-bromo configuration offers a distinct entry point for these synthetic pathways, making it a versatile tool for both medicinal chemistry and agrochemical research. Its ortho-positioned bromine enhances reactivity for further functionalization via cross-coupling reactions, a key advantage over its meta and para isomers for specific synthetic strategies.

Agrochemicals Fungicides Immunomodulation Synthetic Chemistry

Evidence 4: Quantitative Impact of Bromine Substitution on Binding Affinity

In a structure-activity relationship study validating a binding mode, the introduction of a bromine atom into a core scaffold resulted in a measurable decrease in potency compared to the unsubstituted parent compound [1]. The unsubstituted compound (R = -H) displayed an IC50 of 35.4 ± 1.7 nM, while the brominated analog (R = -Br) exhibited an IC50 of 215.0 ± 17.2 nM, representing a 6.1-fold reduction in potency [1]. This quantitative data, while from a different chemical series, reinforces the general principle that bromine substitution is not a benign modification; it can significantly alter binding kinetics and potency. This supports the argument that careful selection of a specific building block like 1-(2-Bromophenyl)cyclopentanecarboxylic Acid is necessary to achieve desired potency profiles in drug development, and that using a non-brominated or differently substituted analog would likely lead to a different biological outcome.

Medicinal Chemistry Structure-Activity Relationships Drug Discovery

Targeted Research and Procurement Scenarios for 1-(2-Bromophenyl)cyclopentanecarboxylic Acid


Scenario 1: Fine-Tuning Functional Selectivity in CNS Drug Discovery Programs

For research groups investigating allosteric modulation of CNS targets like the α7 nicotinic acetylcholine receptor, the ortho-bromo substitution pattern is not a trivial choice. As demonstrated by class-level evidence, this specific substitution can dictate whether a compound functions as an agonist or a pure potentiator [1]. Procuring 1-(2-Bromophenyl)cyclopentanecarboxylic Acid as a building block enables the synthesis of analogs designed to retain or mimic this ortho-bromo functionality, which is critical for achieving a desired functional selectivity profile. This is particularly relevant for projects where the goal is to develop positive allosteric modulators (PAMs) with a reduced risk of receptor desensitization compared to agonists.

Scenario 2: Synthesis of Protected Intermediates for Agrochemical Lead Development

This compound is a directly cited intermediate in patent literature for the synthesis of fungicidally active cyclopentane derivatives [1]. A research team focused on developing novel crop protection agents would procure this specific chemical to access the protected core scaffold described in the patent. Using the ortho-bromo carboxylic acid as a starting point allows for rapid diversification through amide coupling or other derivatizations, accelerating the synthesis of a focused library of potential fungicides and providing a known, patent-validated entry point into this chemical space.

Scenario 3: Exploring Unique Solid-State Properties for Crystallization Process Development

Crystallization is a critical step in the purification and formulation of both active pharmaceutical ingredients (APIs) and their intermediates. The evidence shows that the ortho-bromine substitution in this compound's core leads to a unique solid-state hydrogen-bonding network and non-isostructural behavior compared to its close analogs [1]. A process chemistry team would procure this compound not for its biological activity, but as a model system to study and predict the crystallization behavior of a final drug candidate containing the ortho-bromophenyl motif. Its distinct packing arrangement allows researchers to anticipate and solve potential issues with polymorphism, crystal habit, and solubility that could affect the manufacturability and bioavailability of the final drug.

Scenario 4: Building a Focused SAR Library Around an Ortho-Bromoaryl Scaffold

A medicinal chemistry team aiming to establish structure-activity relationships for a new target would use 1-(2-Bromophenyl)cyclopentanecarboxylic Acid as a cornerstone for a focused library. The ortho-bromo group serves as a unique synthetic handle and a specific pharmacophoric element. By systematically comparing derivatives made from this ortho-bromo compound against those made from its meta-bromo (CAS 143328-23-8) and para-bromo (CAS 143328-24-9) counterparts, researchers can quantitatively map the impact of halogen position on potency, as evidenced by class-level binding data showing a 6-fold shift in IC50 [2]. This systematic approach provides the high-quality, comparative data required to justify lead advancement and secure additional research funding.

Quote Request

Request a Quote for 1-(2-Bromophenyl)cyclopentanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.